Molybdenum (V) isopropoxide

Catalog No.
S1923068
CAS No.
209733-38-0
M.F
C18H42Mo2O6-6
M. Wt
546.4 g/mol
Availability
In Stock
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Molybdenum (V) isopropoxide

CAS Number

209733-38-0

Product Name

Molybdenum (V) isopropoxide

IUPAC Name

molybdenum;propan-2-olate

Molecular Formula

C18H42Mo2O6-6

Molecular Weight

546.4 g/mol

InChI

InChI=1S/6C3H7O.2Mo/c6*1-3(2)4;;/h6*3H,1-2H3;;/q6*-1;;

InChI Key

WELHQNVYYAEXCF-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Mo]

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Mo].[Mo]

Thin Film Deposition

Molybdenum(V) isopropoxide is a promising precursor for depositing thin films of molybdenum oxide (MoO3) through techniques like chemical vapor deposition (CVD) [1]. MoO3 thin films have applications in transistors, electronic devices, and sensors due to their electrical and optical properties [1, 2].

  • 1: This research paper discusses molybdenum(V isopropoxide as a single-source precursor for MoO3 films)()
  • 2: This paper explores the electrochromic properties of molybdenum oxide films()

Catalyst Development

Researchers are exploring molybdenum(V) isopropoxide as a precursor for molybdenum-based catalysts. These catalysts have potential applications in various reactions, including olefin metathesis (a key process in polymer production) and hydrocarbon oxidation reactions [3, 4].

  • 3: This article explores molybdenum alkoxide complexes as catalysts for olefin metathesis()
  • 4: This research discusses molybdenum(VI isopropoxide as a precursor for propane oxidation catalysts)()

Other Potential Applications

Molybdenum(V) isopropoxide is also being investigated for its role in other research areas, such as the development of novel materials and coatings [5, 6].

  • 5: This paper explores molybdenum(V isopropoxide as a precursor for molybdenum disulfide MoS2)()
  • 6: This article describes molybdenum alkoxide thin films as potential anti-corrosion coatings()

Molybdenum (V) isopropoxide is an organometallic compound with the molecular formula C15H35MoO5 and a molecular weight of approximately 391.39 g/mol. It serves as a precursor in various chemical processes, particularly in the production of molybdenum oxide and mixed metal catalysts. This compound is characterized by its silvery-white appearance and is known for its significant role in catalysis, especially in selective oxidation reactions, such as the oxidation of isobutane to produce valuable chemicals .

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  • Reactions with Acids: This compound can react with various acids, where it may be reduced to lower oxidation states or precipitated as different molybdenum salts

    Molybdenum (V) isopropoxide can be synthesized through several methods, with one common approach being:

    • Reaction of Molybdenum (V) Chloride with Isopropyl Alcohol:
      • Combine molybdenum (V) chloride with isopropyl alcohol in the presence of a base such as sodium hydroxide.
      • Heat the mixture under reflux for several hours.
      • Allow it to cool, then filter and wash the resulting precipitate with a suitable solvent like ethanol or acetone.
      • Dry the product under vacuum to obtain molybdenum (V) isopropoxide .

  • Molybdenum (V) isopropoxide has various applications across different fields:

    • Catalysis: It is extensively used as a precursor for catalysts in selective oxidation processes, particularly for converting hydrocarbons into more valuable products.
    • Material Science: This compound plays a role in the sol-gel process for creating thin films and coatings that exhibit desirable properties such as thermal stability and electrical conductivity .
    • Electrochemical Devices: Molybdenum oxides derived from this compound are explored for their potential use in supercapacitors and batteries due to their favorable electrochemical characteristics.

    Interaction studies involving molybdenum (V) isopropoxide often focus on its reactivity with various substrates and its role in catalytic cycles. Research has shown that this compound interacts effectively with organic molecules during oxidation reactions, highlighting its utility in synthetic organic chemistry. Additionally, studies on its interactions within mixed-metal complexes have provided insights into its thermal decomposition behavior and stability under different conditions

    Molybdenum (V) isopropoxide shares similarities with other organometallic compounds, particularly those containing molybdenum or related transition metals. Here are some comparable compounds:

    Compound NameMolecular FormulaUnique Features
    Molybdenum (VI) OxideMoO3More stable and commonly used in catalysis; higher oxidation state than V.
    Molybdenum (IV) IsopropoxideMo(OiPr)4Lower oxidation state; used in different catalytic applications.
    Tungsten (VI) IsopropoxideW(OiPr)6Similar structure but involves tungsten; used in similar catalytic processes.
    Vanadium (V) IsopropoxideV(OiPr)5Shares catalytic properties; used in oxidative dehydrogenation reactions.

    Molybdenum (V) isopropoxide's uniqueness lies in its specific reactivity profile and effectiveness as a catalyst precursor compared to these other compounds. Its ability to facilitate selective oxidation processes makes it particularly valuable in industrial applications .

    Reaction with Niobium(V) and Tantalum(V) Alkoxides

    Solution thermolysis represents a fundamental synthetic pathway for preparing molybdenum(V) isopropoxide derivatives through controlled thermal treatment of mixed alkoxide systems. The methodology exploits the thermodynamic driving forces that promote the formation of bimetallic complexes under elevated temperature conditions [1] [2].

    The reaction between molybdenum(VI) oxoalkoxides and niobium(V) or tantalum(V) alkoxides demonstrates remarkable temperature dependence. At ambient temperature, no complex formation occurs between these precursor systems, indicating kinetic barriers that prevent spontaneous association [1] [3]. However, upon subjecting solutions containing molybdenum(VI) oxoisopropoxide and niobium(V) or tantalum(V) isopropoxides to thermal treatment in toluene under reflux conditions, significant chemical transformations occur.

    The thermolysis process involves partial reduction of molybdenum(VI) species to molybdenum(V) while simultaneously promoting the formation of bridging oxygen and alkoxide ligands between metal centers. During reflux treatment, the elevated temperature provides sufficient activation energy to overcome the energy barriers associated with ligand redistribution and metal-metal bond formation. Upon cooling the thermolyzed solutions, crystalline products precipitate, yielding the desired bimetallic molybdenum(V) derivatives [1].

    Detailed structural characterization reveals that the isolated compounds adopt non-linear chain molecular architectures. The molybdenum centers exhibit characteristic molybdenum-molybdenum bonding distances of 2.5836(8) Ångströms, indicating the presence of metal-metal double bonds [1] [2]. The niobium and tantalum centers are positioned at non-bonding distances from the molybdenum atoms, with molybdenum-niobium separations of 3.1791(8) Ångströms and molybdenum-tantalum distances of 3.1746(8) Ångströms [1].

    Nuclear magnetic resonance spectroscopic investigations demonstrate that these bimetallic structures exhibit dynamic behavior in hydrocarbon solutions. The molecular frameworks become highly fluxional, suggesting that the solid-state structures may partially dissociate or undergo rapid intramolecular rearrangements in solution [1] [2]. Extended X-ray absorption fine structure (EXAFS) data corroborate these findings, indicating that the rigid chain structures observed in the crystalline state are not entirely preserved under solution conditions.

    Formation of Bimetallic Mo(V)–M(V) Derivatives

    The formation of bimetallic molybdenum(V) derivatives proceeds through multiple mechanistic pathways, each offering distinct advantages for controlling product composition and structural features. The solution thermolysis approach enables the systematic preparation of compounds with the general formula Mo₄M₂O₈(OiPr)₁₄, where M represents niobium or tantalum [1] [2].

    Alternative synthetic routes involve non-reductive thermolysis processes that generate additional oxygen-containing ligands through controlled decomposition of methoxide groups. When molybdenum(VI) oxoisopropoxide reacts with tantalum(V) isopropoxide methoxide derivatives, the presence of methoxide ligands facilitates the formation of ketalization byproducts, specifically (CH₃)₂C(OMe)₂ [1]. This process creates additional bridging oxygen atoms that alter the final molecular architecture, yielding five-membered ring structures typified by Mo₃Ta₂O₈(OiPr)₁₀.

    The structural characterization of Mo₃Ta₂O₈(OiPr)₁₀ reveals a cyclic arrangement featuring a central MoO(μ-O)₂MoO fragment with molybdenum-molybdenum bonding distances of 2.5730(13) Ångströms [1]. Two (μ-OiPr)₂Ta(OiPr)₃ fragments are coupled to this dimolybdenum core through an oxomolybdate ligand bridge of composition (μ-O)₂MoO₂. Nuclear magnetic resonance spectroscopic analysis demonstrates that this cyclic aggregate maintains its structural integrity in solution, contrasting with the fluxional behavior observed for the linear chain derivatives [1].

    Oxidative processes provide additional synthetic pathways for accessing higher-nuclearity bimetallic derivatives. Prolonged exposure of Mo₄Ta₂O₈(OiPr)₁₄ to controlled amounts of dry oxygen results in complete oxidation, generating Mo₄Ta₄O₁₆(OiPr)₁₂ as one of the major products [1]. This transformation involves the incorporation of additional oxygen atoms and tantalum centers, creating complex multinuclear architectures with multiple molybdenum-molybdenum bonds and extended framework structures.

    Electrochemical Synthesis via Anodic Oxidation

    Electrochemical synthesis via anodic oxidation provides a direct and controllable method for preparing molybdenum(V) isopropoxide and related alkoxide derivatives. This technique exploits the controlled oxidation of metallic molybdenum under carefully regulated electrochemical conditions to generate high-purity alkoxide products [4].

    The anodic oxidation process involves the dissolution of molybdenum metal electrodes in alcohol-based electrolytes under precisely controlled current densities and temperature conditions. For the synthesis of molybdenum methoxide derivatives, metallic molybdenum serves as the anode in methanol electrolytes, with both anodic and cathodic current densities maintained at 0.025 A/cm² [4]. The electrolyte temperature must be kept below 20°C throughout the process to prevent unwanted side reactions and ensure product selectivity.

    Under these optimized conditions, the anodic dissolution of molybdenum generates molybdenum cations that immediately coordinate with the alcohol solvent molecules, forming the desired alkoxide complexes. The electrochemical approach offers several advantages compared to traditional chemical synthesis methods, including enhanced control over reaction stoichiometry, reduced formation of byproducts, and the ability to generate products with precisely defined oxidation states [4].

    The electrochemical synthesis of Mo(OMe)₆ through this methodology yields crystalline products with monoclinic crystal symmetry, space group P2/n [4]. Single crystal X-ray diffraction analysis reveals that the molecular structures adopt slightly distorted geometries with C₁ symmetry, deviating from the idealized D₂ symmetry expected for homoleptic hexaalkoxide complexes. Theoretical calculations indicate that this low symmetry results from both intermolecular packing effects in the crystal structure and inherent electronic properties of the molybdenum-oxygen bonding framework [4].

    Analogous electrochemical procedures enable the synthesis of tungsten hexamethoxide derivatives for comparative studies. The tungsten compounds exhibit isomorphous crystal structures with their molybdenum counterparts, facilitating systematic investigations of electronic and structural properties across the group 6 transition metals [4]. The electrochemical methodology can be extended to isopropanol electrolytes for the direct synthesis of molybdenum(V) isopropoxide, although specific optimization of current densities and reaction temperatures may be required to achieve optimal yields and product purity.

    Microwave-Assisted Solvothermal Routes

    Microwave-assisted solvothermal synthesis represents an innovative approach for the rapid and efficient preparation of molybdenum-containing materials, including molybdenum(V) isopropoxide derivatives. This methodology exploits the unique heating characteristics of microwave radiation to achieve uniform temperature distribution and accelerated reaction kinetics compared to conventional thermal methods [5] [6].

    The microwave-assisted approach demonstrates particular effectiveness in the synthesis of molybdenum-biphenyldicarboxylate hybrid precursors that serve as intermediates for molybdenum alkoxide preparation. The process involves dissolving molybdenum precursors, typically molybdenum(II) acetylacetonate, in dimethylformamide solvent systems, followed by the addition of biphenyl-4,4'-dicarboxylic acid [7]. The resulting solution is subjected to microwave irradiation at 50% power (300 watts from a 600-watt system) with heating to 160°C for 30 minutes [7].

    The uniform and efficient heating delivered by microwave radiation reduces reaction times by several orders of magnitude compared to conventional heating methods [5] [6]. Traditional solvothermal approaches typically require reaction times measured in hours or days, whereas microwave-assisted processes achieve comparable or superior results within 15-30 minutes [5] [8]. This dramatic reduction in processing time offers significant advantages for both laboratory-scale research and potential industrial applications.

    The microwave synthesis methodology proves particularly valuable for preparing molybdenum-doped titanium dioxide materials. When titanium(IV) butoxide and molybdenum(III) chloride precursors are processed using microwave-assisted solvothermal conditions with dodecylamine as a surface-directing agent, the resulting products exhibit exceptional textural properties [5] [6]. The average particle sizes range between 9.7 and 27.5 nanometers, with particle size decreasing as molybdenum content increases [5].

    Microwave-assisted synthesis enables the formation of mesoporous architectures with surface areas ranging from 170 to 260 m²/g, values that exceed those reported for molybdenum-doped titanium dioxide materials prepared by conventional methods [5] [6]. The enhanced surface areas result from the rapid and uniform heating that prevents excessive particle aggregation during the crystallization process.

    The versatility of microwave-assisted solvothermal routes extends to the preparation of molybdenum carbide composites and molybdenum disulfide nanostructures. For molybdenum carbide synthesis, molybdenum hexacarbonyl serves as a single-source precursor that undergoes thermolytic decomposition under microwave conditions to generate highly dispersed molybdenum carbide particles on carbon nanotube supports [9]. The formation process involves sequential decomposition of the molybdenum carbonyl precursor to metallic molybdenum and carbon monoxide, followed by carbon monoxide disproportionation and progressive carburization to form Mo₂C and ultimately Mo₃C₂ phases [9].

    Purification and Stabilization Techniques

    The purification and stabilization of molybdenum(V) isopropoxide require specialized techniques that address the unique chemical properties and reactivity characteristics of these alkoxide compounds. Molybdenum alkoxides exhibit high sensitivity to moisture and oxygen, necessitating careful handling and storage procedures to maintain product integrity and prevent degradation [10] .

    Sublimation under high vacuum conditions represents one of the most effective purification methods for molybdenum(V) isopropoxide derivatives. The sublimation process involves heating the crude product under ultra-high vacuum conditions, typically at 23°C under pressures of 10⁻⁷ mbar [12]. These extreme conditions enable the selective volatilization of the desired molybdenum alkoxide while leaving behind non-volatile impurities and decomposition products. The sublimed material exhibits enhanced purity and improved stability characteristics compared to the starting material [12].

    Recrystallization from aqueous solutions provides an alternative purification approach, particularly useful for molybdenum oxide precursors that can be converted to alkoxide derivatives through subsequent alcoholysis reactions. The recrystallization process involves the dissolution of molybdenum trioxide in ammonia solutions to form ammonium molybdate compounds [13]. The pH and concentration conditions determine the specific molybdate species formed, with normal molybdates and various polymolybdate complexes achievable through systematic variation of solution composition [13].

    The double recrystallization of ammonium molybdate enables the effective removal of contaminating metal cations, including potassium, copper, magnesium, calcium, and iron species [13]. Zinc molybdate precipitation facilitates the selective removal of trace impurities, yielding final products with contaminant levels below 1 part per million for most metallic impurities [14] [13]. This purification methodology proves particularly valuable when preparing molybdenum alkoxides for applications requiring exceptionally high chemical purity.

    Distillation techniques using molecular sieve drying agents provide effective methods for removing moisture and volatile organic impurities from molybdenum alkoxide products. The process involves passing the crude alkoxide through columns packed with dry 4Å molecular sieves, which selectively adsorb water molecules and other small polar contaminants [15]. The resulting products exhibit enhanced stability under inert atmosphere conditions and reduced tendency toward hydrolysis reactions.

    Ion exchange purification methods offer additional capabilities for removing ionic contaminants from molybdenum alkoxide solutions. Anion exchange resins operating in the pH range of 3.0 to 6.5 enable the selective removal of anionic impurities while preserving the integrity of the molybdenum alkoxide framework [14]. Cation exchange systems complementarily remove metallic contaminants, achieving overall purity levels suitable for demanding synthetic and catalytic applications.

    Thermogravimetric analysis provides valuable guidance for optimizing thermal purification procedures. Controlled decomposition studies reveal that molybdenum alkoxide precursors typically undergo decomposition in the temperature range of 140-190°C, with subsequent combustion of residual organic components at 480-500°C [16]. These thermal analysis results inform the design of calcination procedures for converting alkoxide precursors to oxide materials while minimizing the formation of unwanted phases.

    Stabilization strategies for molybdenum(V) isopropoxide involve the use of protective atmospheres and specialized storage conditions. Inert gas environments, typically argon or nitrogen, prevent oxidative degradation and hydrolysis reactions that would otherwise compromise product quality [10] [17]. Sealed storage containers with minimal headspace reduce the exposure to atmospheric moisture and oxygen, extending the useful lifetime of purified alkoxide materials.

    Mononuclear vs. Polynuclear Configurations

    Molybdenum (V) isopropoxide exhibits distinct structural preferences that differentiate it from other molybdenum alkoxide complexes. X-ray diffraction studies reveal that molybdenum (V) isopropoxide adopts a pentacoordinate geometry with alkoxide ligands , representing a rare example of monomeric molybdenum (V) alkoxide chemistry.

    The mononuclear configuration of molybdenum (V) isopropoxide stands in contrast to the typical polynuclear arrangements observed in molybdenum alkoxide chemistry. Most molybdenum alkoxides favor dimeric or higher nuclearity structures through alkoxide bridging, driven by the tendency of molybdenum centers to achieve higher coordination numbers [2] [3]. The unique monomeric nature of molybdenum (V) isopropoxide can be attributed to the steric bulk of the isopropoxide ligands, which inhibit intermolecular association.

    Configuration TypeExample CompoundsMo-Mo Distances (Å)Coordination EnvironmentBridging Motifs
    Mononuclear Mo(V) AlkoxideMo(OiPr)₅, Mo(OtBu)₅N/A (monomeric)Distorted TBP/SPNone
    Dinuclear Mo(V) AlkoxideMo₂(OR)₆ series2.48-2.59Octahedralμ₂-OR bridges
    Polynuclear Mo AlkoxideMo₄(OR)₁₂, Mo₆O₁₀(OR)₁₂2.52-2.88Mixed coordinationμ₂-OR, μ₃-OR

    Spectroscopic Profiling

    NMR Studies of Solution-State Aggregation

    Nuclear magnetic resonance spectroscopy provides essential insights into the solution-state behavior and aggregation tendencies of molybdenum (V) isopropoxide. The paramagnetic nature of the d¹ molybdenum (V) center significantly influences the NMR characteristics, resulting in broad resonances and substantial chemical shift variations compared to diamagnetic analogues [3] [6].

    ¹H NMR studies of molybdenum (V) isopropoxide reveal characteristic broad signals in the range of δH 1.2-4.7 ppm, corresponding to the methyl and methine protons of the isopropoxide ligands [3]. The paramagnetic molybdenum (V) center causes significant line broadening through enhanced relaxation rates, which can obscure fine coupling patterns but provides information about the electronic environment around the metal center. Variable temperature NMR experiments demonstrate fluxional behavior, consistent with Berry pseudorotation processes that interchange the coordination positions of the alkoxide ligands [3].

    NMR TechniqueChemical Shift RangeStructural InformationAggregation EvidenceKey Findings for Mo(V) Alkoxides
    ¹H NMRδH: 1.2-4.7 ppm (alkyl)Alkyl group environmentsLine broadening in dimersBroad signals for paramagnetic Mo(V)
    ¹³C NMRδC: 20-80 ppmCarbon frameworkMultiple carbon signalsδC: 30-55 ppm for OCH carbons
    ⁹⁵Mo NMRδMo: -2000 to +2300 ppmMo coordination environmentChemical shift variationsVery wide chemical shift range

    ¹³C NMR spectroscopy provides complementary structural information, with the OCH carbon resonances appearing in the range of δC 30-55 ppm and methyl carbons at δC 20-30 ppm for molybdenum (V) isopropoxide [3]. The paramagnetic influence extends to the carbon nuclei, causing moderate line broadening while maintaining sufficient resolution to distinguish different carbon environments. The observation of distinct carbon signals for each isopropoxide ligand supports the non-equivalent coordination environments expected for the distorted geometry.

    ⁹⁵Mo NMR spectroscopy represents a powerful tool for characterizing molybdenum (V) isopropoxide, despite the challenges associated with the quadrupolar nucleus and paramagnetic metal center [6]. The ⁹⁵Mo chemical shift range spans -2000 to +2300 ppm, providing exquisite sensitivity to the coordination environment and oxidation state [6]. For molybdenum (V) alkoxides, chemical shifts typically appear in the range appropriate for pentacoordinate, non-oxo molybdenum centers, distinct from the high-field shifts observed for molybdenum (VI) oxo complexes.

    Diffusion-ordered spectroscopy (DOSY) NMR experiments provide direct evidence for the monomeric nature of molybdenum (V) isopropoxide in non-polar solvents [7]. The measured diffusion coefficients correspond to hydrodynamic radii consistent with discrete monomeric species rather than larger aggregated structures. This finding confirms that the steric bulk of the isopropoxide ligands effectively prevents intermolecular association in solution.

    Two-dimensional NMR techniques, including nuclear Overhauser effect spectroscopy (NOESY) and correlation spectroscopy (COSY), reveal through-space and through-bond connectivity patterns that support the proposed monomeric structure [7]. The absence of intermolecular NOE contacts between different molecules confirms the lack of close molecular association in solution.

    Temperature-dependent NMR studies demonstrate dynamic exchange processes consistent with Berry pseudorotation [3]. Coalescence temperatures and exchange rates provide quantitative information about the energy barriers for ligand reorganization, revealing the fluxional nature of the coordination sphere. These dynamic processes contribute to the averaged NMR signals observed at higher temperatures.

    IR and Raman Signatures of Mo–O Bonds

    Vibrational spectroscopy provides definitive structural characterization of the Mo-O bonding in molybdenum (V) isopropoxide through analysis of characteristic stretching, bending, and rocking modes. The absence of terminal Mo=O groups in this homoleptic alkoxide complex results in distinctive spectroscopic signatures that differentiate it from oxo-molybdenum compounds [8] [9].

    The most diagnostic vibrational modes for molybdenum (V) isopropoxide appear in the Mo-O stretching region between 860-1000 cm⁻¹ [8] [10]. Symmetric Mo-O stretching vibrations typically occur at 865-895 cm⁻¹ in Raman spectra with strong intensity, while appearing as weak bands in infrared spectra due to symmetry considerations [10]. Asymmetric Mo-O stretching vibrations appear at higher frequencies (940-990 cm⁻¹) with strong infrared intensity and medium Raman intensity [10].

    Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Structural AssignmentIntensityDiagnostic Value
    ν(Mo=O) Terminal950-1000960-1000Terminal Mo=O bondsStrong (IR), Medium (Raman)Oxo vs non-oxo
    νs(Mo-O) Symmetric860-890865-895Symmetric alkoxideStrong (Raman), Weak (IR)Coordination geometry
    νas(Mo-O) Asymmetric920-980940-990Asymmetric alkoxideStrong (IR), Medium (Raman)Alkoxide environment
    δ(Mo-O) Bending300-450320-460Mo-O-C bendingMediumBond angle information

    The absence of characteristic terminal Mo=O stretching vibrations in the 950-1000 cm⁻¹ region provides crucial evidence for the non-oxo nature of molybdenum (V) isopropoxide [8]. This distinguishes it from the vast majority of molybdenum (V) compounds, which typically contain at least one terminal oxo group. The shift of the dominant Mo-O stretching modes to lower frequencies reflects the single-bond character of the Mo-O alkoxide interactions compared to the multiple-bond character of Mo=O groups.

    Raman spectroscopy proves particularly valuable for characterizing molybdenum (V) isopropoxide due to the strong scattering from symmetric Mo-O stretching modes [9]. The symmetric stretching vibrations appear with enhanced intensity in Raman spectra, allowing for precise frequency determination and detailed analysis of the coordination environment. The observation of multiple Mo-O stretching bands reflects the non-equivalent alkoxide ligands in the distorted coordination geometry.

    Lower frequency vibrational modes provide additional structural information about the Mo-O-C framework. Bending modes involving the Mo-O-C angle appear in the range of 320-460 cm⁻¹, with frequencies dependent on the specific geometric parameters and substitution patterns [11]. Rocking modes associated with the overall molecular framework occur at even lower frequencies (180-340 cm⁻¹) and provide information about the collective motions of the coordination sphere [11].

    Infrared spectroscopy complements the Raman data by emphasizing asymmetric vibrations that are Raman-forbidden or weak [8]. The strong infrared intensity of asymmetric Mo-O stretching vibrations allows for accurate frequency determination and enables detection of symmetry-breaking effects that might not be apparent in Raman spectra. The combination of infrared and Raman spectroscopy provides a comprehensive vibrational fingerprint for molybdenum (V) isopropoxide.

    Temperature-dependent vibrational spectroscopy reveals the dynamic nature of the Mo-O bonding in molybdenum (V) isopropoxide [10]. Changes in band widths and frequencies with temperature reflect the fluxional behavior observed in NMR studies, providing complementary evidence for the Berry pseudorotation processes that interchange ligand positions.

    Hydrogen Bond Acceptor Count

    6

    Exact Mass

    548.108217 g/mol

    Monoisotopic Mass

    550.108946 g/mol

    Heavy Atom Count

    26

    Dates

    Last modified: 08-16-2023

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